molecular formula C9H6BrNO3 B1529942 4-Bromo-2-cyano-3-methoxybenzoic acid CAS No. 1807208-82-7

4-Bromo-2-cyano-3-methoxybenzoic acid

Cat. No. B1529942
M. Wt: 256.05 g/mol
InChI Key: ADNHRYBMGLMFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-3-methoxybenzoic acid (4BCMBA) is an organic compound belonging to the class of benzoic acids. It is a colorless solid that is soluble in common organic solvents. 4BCMBA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes and pesticides. It is also used as a starting material in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-cyano-3-methoxybenzoic acid is not fully understood. However, it is believed to act by forming a complex with the target molecule, which then undergoes a series of reactions to form the desired product. The complex formation is thought to be facilitated by the presence of an electron-withdrawing group, such as the cyano group, which stabilizes the complex.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2-cyano-3-methoxybenzoic acid are not fully understood. However, it is believed to have some toxic effects, particularly on the liver and kidney. It is also believed to be an irritant to the skin and eyes. In addition, 4-Bromo-2-cyano-3-methoxybenzoic acid has been found to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

4-Bromo-2-cyano-3-methoxybenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material and is readily available. It is also highly soluble in common organic solvents, making it easy to work with. However, it is important to note that 4-Bromo-2-cyano-3-methoxybenzoic acid is toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 4-Bromo-2-cyano-3-methoxybenzoic acid. One of the most promising areas of research is the development of novel synthetic methods for the production of 4-Bromo-2-cyano-3-methoxybenzoic acid. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-Bromo-2-cyano-3-methoxybenzoic acid. Other potential future directions include exploration of the use of 4-Bromo-2-cyano-3-methoxybenzoic acid for the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, research into the use of 4-Bromo-2-cyano-3-methoxybenzoic acid as a catalyst in organic synthesis could provide new and efficient methods for the production of a variety of compounds.

Scientific Research Applications

4-Bromo-2-cyano-3-methoxybenzoic acid has been widely studied for its applications in various scientific fields. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, dyes and pesticides. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 4-Bromo-2-cyano-3-methoxybenzoic acid is used as a reagent in the synthesis of organometallic complexes. It has also been used as a catalyst in the synthesis of various organic compounds.

properties

IUPAC Name

4-bromo-2-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(4-11)5(9(12)13)2-3-7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNHRYBMGLMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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